molecular formula C22H17N3O4 B13378785 1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone)

1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone)

Cat. No.: B13378785
M. Wt: 387.4 g/mol
InChI Key: OZSMEKBKHWOQCV-RTPXDPCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) typically involves the reaction of 1,3-diphenylpropane-1,2,3-trione with 3-nitro-2-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it valuable for specialized research and industrial applications .

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

(Z)-3-hydroxy-2-[(2-methyl-3-nitrophenyl)diazenyl]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H17N3O4/c1-15-18(13-8-14-19(15)25(28)29)23-24-20(21(26)16-9-4-2-5-10-16)22(27)17-11-6-3-7-12-17/h2-14,26H,1H3/b21-20-,24-23?

InChI Key

OZSMEKBKHWOQCV-RTPXDPCMSA-N

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.